3-(3-Chloro-4-methylphenyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Chloro-4-methylphenyl)phenol can be synthesized through the monochlorination of 3-methylphenol at the para position. This reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions .
Industrial Production Methods: In industrial settings, the compound is produced by reacting 3-methylphenol with ammonium chloride and potassium peroxymonosulfate in acetonitrile. The reaction is carried out at elevated temperatures to ensure complete chlorination .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using hydrogen peroxide (H2O2) as an oxidizing agent.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Substitution: Various electrophiles such as nitric acid (HNO3) or alkyl halides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of chlorinated quinones or other oxidized phenolic compounds.
Substitution: Formation of nitro- or alkyl-substituted phenols.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The antimicrobial activity of 3-(3-Chloro-4-methylphenyl)phenol is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against both gram-positive and gram-negative bacteria as well as fungi .
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenol: Another chlorinated cresol with similar antimicrobial properties but with an additional methyl group, making it more hydrophobic.
2-Chloro-5-hydroxytoluene: A structurally similar compound with a hydroxyl group at the ortho position, which affects its reactivity and solubility.
Uniqueness: 3-(3-Chloro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which provides a balance between hydrophilicity and hydrophobicity, making it highly effective as an antimicrobial agent in various applications .
Properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLYHQOTSMUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683508 |
Source
|
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261943-09-2 |
Source
|
Record name | 3'-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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